Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride
Description
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride is a hydrochloride salt of a methyl ester derivative featuring a branched amino acid-like structure. The compound contains a 4-(methylamino)butanoyl moiety linked to a methylaminoacetate group, making it structurally analogous to modified amino acids or peptide precursors.
Properties
IUPAC Name |
methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10-6-4-5-8(12)11(2)7-9(13)14-3;/h10H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAYJFCYPAIHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, including its antibacterial and antifungal activities, as well as its implications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₆H₁₄ClN₂O₂
- CAS Number : 1228551-91-4
- SMILES Notation : Cl.CCC(NC)C(=O)OC
This compound features a methylamino group, which is significant for its biological interactions.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. A study evaluated various synthesized alkaloids, revealing that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
- Minimum Inhibitory Concentration (MIC) values for related compounds showed promising results:
Case Studies and Research Findings
- Antimicrobial Activity : In a comparative study of various derivatives, compounds structurally related to this compound showed significant antimicrobial activity with inhibition zones ranging from 18 mm to 24 mm against common bacterial strains .
- Toxicological Profile : The compound has been classified as harmful if swallowed (H302) and causes skin irritation (H315), highlighting the importance of safety assessments in therapeutic applications .
- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Data Table of Biological Activity
| Activity Type | Tested Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Antibacterial | E. coli | 0.0195 | 24 |
| Antibacterial | Bacillus mycoides | 0.0048 | 22 |
| Antifungal | Candida albicans | 0.039 | 20 |
Comparison with Similar Compounds
Structural Analogues with Modified Alkyl Chains or Substituents
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Effects : The addition of electron-withdrawing groups (e.g., CF₃ in ) or polar moieties (e.g., hydroxy in ) alters physicochemical properties such as solubility, lipophilicity, and metabolic stability.
- Alkylation: Dimethylation () increases steric bulk and lipophilicity compared to the monomethylated target compound.
Functional Analogues in Pharmaceutical Contexts
Key Observations :
- Bioactivity : Trifluoromethyl and sulfonyl groups () are common in drug design for targeting enzymes or receptors.
- Synthetic Utility: Compounds like 4-(aminomethyl)-2-methylbenzoic acid hydrochloride () serve as versatile intermediates in multi-step syntheses.
Key Observations :
- Deprotection Strategies: Use of HCl in dioxane () is a common method for removing Boc groups in amino acid derivatives.
- Scalability : Silica gel chromatography () and liquid-liquid extraction () are standard for purifying hydrochloride salts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
